3-Carboxy-Mefenaminsäure

Übersicht

Beschreibung

Coenzym Q10 ist ein lebenswichtiger Bestandteil bei der Produktion von Zellenergie und wirkt als starkes Antioxidans im Körper . Ubiquinol spielt eine entscheidende Rolle bei der Unterstützung der allgemeinen Gesundheit, insbesondere in Organen und Geweben, die einen hohen Energiebedarf haben, wie z. B. Herz, Leber und Muskeln . Die Umwandlung von Coenzym Q10 in seine aktive Form, Ubiquinol, ist essenziell für die Produktion von Adenosintriphosphat (ATP), der Hauptquelle für die Energie von zellulären Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Ubiquinol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie: Ubiquinol wird als Modellverbindung zur Untersuchung von Redoxreaktionen und Elektronentransferprozessen verwendet.

Biologie: In der biologischen Forschung wird Ubiquinol wegen seiner Rolle bei der Produktion von Zellenergie und dem antioxidativen Schutz untersucht.

Medizin: Ubiquinol wird umfassend auf seine potenziellen gesundheitlichen Vorteile untersucht, insbesondere im Bereich der Herz-Kreislauf-Gesundheit. Es wird auch auf seine potenzielle Rolle bei neurodegenerativen Erkrankungen, Krebs und Alterung untersucht.

Industrie: In der pharmazeutischen und Nahrungsergänzungsmittelindustrie wird Ubiquinol als aktiver Inhaltsstoff in Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet.

Wirkmechanismus

Ubiquinol entfaltet seine Wirkungen durch mehrere Mechanismen:

Elektronentransportkette: Ubiquinol spielt eine wichtige Rolle in der Elektronentransportkette (ETC) innerhalb der Mitochondrien.

Antioxidativer Schutz: Ubiquinol wirkt als starkes Antioxidans, indem es Elektronen abgibt, um freie Radikale zu neutralisieren und oxidativen Schaden an zellulären Komponenten zu verhindern.

Lipidperoxidation: Ubiquinol verhindert die Initiierung und Ausbreitung von Lipidperoxidation in biologischen Membranen und Low-Density-Lipoprotein (LDL) und schützt Zellen vor oxidativem Stress.

Wirkmechanismus

Target of Action

The primary targets of 3-Carboxy Mefenamic Acid are the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and have a role in prostanoid signaling in activity-dependent plasticity .

Mode of Action

3-Carboxy Mefenamic Acid interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This interaction results in a temporary reduction in the symptoms of pain .

Biochemical Pathways

The compound affects the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . Prostaglandins are mediators of inflammation, and their synthesis is inhibited by 3-Carboxy Mefenamic Acid, leading to anti-inflammatory effects .

Pharmacokinetics

3-Carboxy Mefenamic Acid undergoes metabolism by CYP2C9 to 3-hydroxymethyl mefenamic acid, and further oxidation to a 3-carboxymefenamic acid may occur . Mefenamic acid is also glucuronidated directly . About 52% of a dose is excreted in the urine in 48 hours, 6% as mefenamic acid and the other 46% as conjugated metabolites .

Result of Action

The molecular and cellular effects of 3-Carboxy Mefenamic Acid’s action include anti-inflammatory, analgesic, and antipyretic activities . By inhibiting the synthesis of prostaglandins, it reduces inflammation and pain .

Biochemische Analyse

Biochemical Properties

Like other NSAIDs, 3-Carboxy Mefenamic Acid inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . This interaction with COX enzymes is crucial in its role in biochemical reactions.

Cellular Effects

3-Carboxy Mefenamic Acid, through its inhibition of COX enzymes, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-tumor effects in colon tumor-bearing mice .

Molecular Mechanism

The mechanism of action of 3-Carboxy Mefenamic Acid, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) . This inhibition reduces the biosynthesis of prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

The effects of 3-Carboxy Mefenamic Acid can change over time in laboratory settings. For instance, it has been shown that the ratio of 3-Carboxy Mefenamic Acid conformers changes in the presence of aerogel .

Dosage Effects in Animal Models

The effects of 3-Carboxy Mefenamic Acid can vary with different dosages in animal models. For example, sub-chronic administration of low or high pharmacological dosages of Mefenamic Acid has been shown to have a deleterious effect on the female reproductive system in rats .

Metabolic Pathways

3-Carboxy Mefenamic Acid is involved in the metabolic pathways that involve the COX enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of prostaglandins .

Transport and Distribution

The transport and distribution of 3-Carboxy Mefenamic Acid within cells and tissues have not been extensively studied. Given its molecular properties, it is likely to be distributed throughout the body following oral administration .

Subcellular Localization

As an inhibitor of COX enzymes, it is likely to be found wherever these enzymes are located within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ubiquinol kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode umfasst die Reduktion von Ubichinon (die oxidierte Form von Coenzym Q10) mit Hilfe von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) unter kontrollierten Temperatur- und Druckbedingungen statt . Der Reduktionsprozess wandelt die Chinonstruktur von Ubichinon in die Chinolstruktur von Ubiquinol um, was zur Bildung der aktiven Verbindung führt .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Ubiquinol häufig biotechnologische Verfahren. Mikrobielle Fermentation unter Verwendung von gentechnisch veränderten Mikroorganismen, wie z. B. Hefe oder Bakterien, ist eine übliche Methode . Diese Mikroorganismen werden so konzipiert, dass sie Coenzym Q10 überproduzieren, das dann geerntet und durch chemische oder enzymatische Prozesse zu Ubiquinol reduziert wird . Die Verwendung von Bioreaktoren und optimierten Fermentationsbedingungen gewährleistet hohe Ausbeuten und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ubiquinol unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen . Die bedeutendste Reaktion ist der Redoxzyklus zwischen Ubiquinol (reduzierte Form) und Ubichinon (oxidierte Form) . Dieser Redoxzyklus ist entscheidend für die Produktion von Zellenergie und den antioxidativen Schutz .

Häufige Reagenzien und Bedingungen

Oxidation: Ubiquinol kann mit Oxidationsmitteln wie Eisen(III)-chlorid oder Kaliumpermanganat zu Ubichinon oxidiert werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ubichinon (aus Oxidation) und verschiedene substituierte Derivate von Ubiquinol (aus Substitutionsreaktionen) .

Vergleich Mit ähnlichen Verbindungen

Ubiquinol wird oft mit seiner oxidierten Form, Ubichinon (CoQ10), und anderen ähnlichen Verbindungen verglichen:

Ubichinon (CoQ10): Ubichinon ist die oxidierte Form von Coenzym Q10 und dient als Vorläufer von Ubiquinol.

Plastochinon: Plastochinon ist eine weitere Chinonverbindung, die an der Elektronentransportkette beteiligt ist, insbesondere bei photosynthetischen Organismen.

Vitamin E (Tocopherol): Vitamin E ist ein fettlösliches Antioxidans, das synergistisch mit Ubiquinol wirkt, um Zellen vor oxidativem Schaden zu schützen.

Eigenschaften

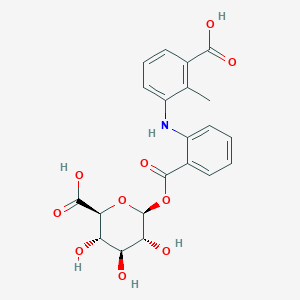

IUPAC Name |

3-(2-carboxyanilino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQQWHSTKBWQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337346 | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190379-82-9 | |

| Record name | 3-Carboxymefenamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CARBOXYMEFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

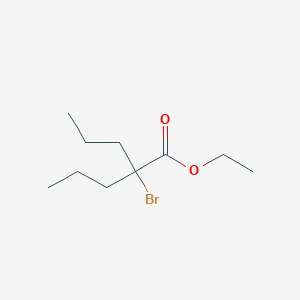

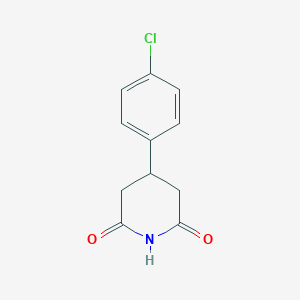

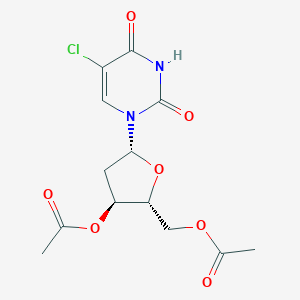

Feasible Synthetic Routes

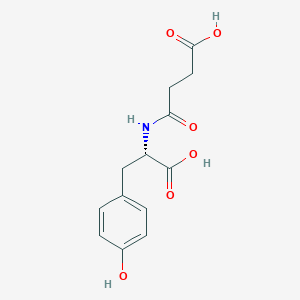

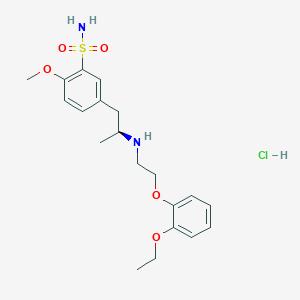

Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?

A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.